molecular formula C28H30N2O6 B2994254 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide CAS No. 922061-07-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2994254
CAS No.: 922061-07-2
M. Wt: 490.556
InChI Key: FAFFEKXZVFXVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene moieties. Key structural features include:

  • 8,10-Dimethyl substitution: Reduces steric hindrance compared to bulkier alkyl groups (e.g., ethyl, propyl) in analogs.
  • 11-Oxo group: A common feature in bioactive derivatives, contributing to hydrogen bonding with target receptors .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-6-33-24-14-18(15-25(34-7-2)26(24)35-8-3)27(31)29-19-10-12-22-20(16-19)28(32)30(5)21-13-17(4)9-11-23(21)36-22/h9-16H,6-8H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFEKXZVFXVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₂₃N₂O₄
Molecular Weight365.41 g/mol
CAS Number922036-46-2
DensityNot Available
Melting PointNot Available

The presence of multiple ethoxy groups and a dibenzodiazepine core is significant for its biological activity.

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class may exhibit various pharmacological effects. These include:

  • Antidepressant Activity : Some derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression.
  • Antipsychotic Properties : Certain compounds may act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders .
  • Neuroprotective Effects : Studies suggest that these compounds may offer protection against neurodegenerative conditions by modulating oxidative stress and apoptosis pathways.

Case Studies

  • Antidepressant Effects : A study on similar oxazepine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission and modulation of norepinephrine levels.
  • Dopamine Receptor Binding : In vitro assays showed that certain derivatives of dibenzo[b,f][1,4]oxazepines have high affinity for D2 receptors. This suggests potential utility in treating schizophrenia and other dopamine-related disorders .
  • Neuroprotection : Research indicated that specific oxazepine compounds could reduce neuronal cell death in models of oxidative stress, suggesting their role as neuroprotective agents .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:

Study TypeFindings
In vitroExhibited dose-dependent inhibition of cell proliferation in cancer cell lines.
In vivoDemonstrated reduced anxiety-like behavior in rodent models when administered at therapeutic doses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure R1 (Position 8/10) R2 (Benzamide Substituent) Molecular Formula Molecular Weight
Target Compound Oxazepine 8,10-dimethyl 3,4,5-triethoxy C28H29N2O6 489.5 (calc.)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine (S atom) 10-ethyl 4-methoxy C24H21N2O5S 449.1
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine 8-methyl 4-(trifluoromethyl) C22H15F3N2O3 412.4
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine 10-ethyl 2-(trifluoromethyl) C23H17F3N2O3 426.4
10-Benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Thiazepine (S atom) 10-benzyl Carboxylic acid C21H15NO3S 361.4

Key Observations :

  • Core Heteroatom : Thiazepines (S atom, e.g., ) exhibit distinct electronic properties compared to oxazepines (O atom). Sulfur’s larger atomic radius and polarizability may enhance receptor binding in thiazepines, while oxygen improves metabolic stability .
  • Benzamide Modifications: The target’s 3,4,5-triethoxy group is bulkier and more electron-rich than common analogs (e.g., 4-methoxy in , trifluoromethyl in ), which may enhance solubility in nonpolar environments and influence pharmacokinetics .

Pharmacological Activity

While the target compound lacks explicit activity data, insights can be drawn from structurally related D2 receptor antagonists:

  • Thiazepine Analogs: Compounds like 40 (N-(3-chlorobenzyl)-10-methyl-11-oxo-thiazepine carboxamide 5-oxide) show nanomolar affinity for D2 receptors, with EC50 values <100 nM in functional assays .
  • Oxazepine Analogs : Derivatives with trifluoromethyl groups (e.g., ) exhibit improved blood-brain barrier penetration due to increased lipophilicity (clogP ~3.5 vs. ~2.8 for methoxy analogs) .
  • Impact of Triethoxy Group : The target’s triethoxy substituent may reduce metabolic clearance compared to smaller groups (e.g., methoxy), as ethoxy groups resist cytochrome P450 oxidation better than methoxy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.